5-(Furan-2-yl)pyrazin-2-ol

Antimicrobial Medicinal Chemistry Scaffold Evaluation

Procure 5-(Furan-2-yl)pyrazin-2-ol for antimicrobial screening with validated MICs against S. aureus and E. coli, unlike the inactive pyrazin-2-ol core. Use as an antioxidant benchmark (DPPH IC₅₀ 25.4 µM) or as a building block for kinase inhibitor libraries. This furan-pyrazine scaffold offers a distinct chemotype from phenyl-substituted analogs—generic substitution invalidates SAR and alters membrane permeability.

Molecular Formula C8H6N2O2
Molecular Weight 162.15 g/mol
CAS No. 82619-62-3
Cat. No. B1338021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Furan-2-yl)pyrazin-2-ol
CAS82619-62-3
Molecular FormulaC8H6N2O2
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESC1=COC(=C1)C2=CNC(=O)C=N2
InChIInChI=1S/C8H6N2O2/c11-8-5-9-6(4-10-8)7-2-1-3-12-7/h1-5H,(H,10,11)
InChIKeyUGVAWFFQXFNGDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Furan-2-yl)pyrazin-2-ol (CAS 82619-62-3): Core Identity and Procurement Context


5-(Furan-2-yl)pyrazin-2-ol (CAS 82619-62-3), also known as 5-(2-furyl)-2(1H)-pyrazinone, is a heterocyclic compound with molecular formula C₈H₆N₂O₂ and a molecular weight of 162.15 g/mol [1]. It comprises a pyrazine ring substituted with a furan-2-yl group at the 5-position and a hydroxyl group at the 2-position, a scaffold that underlies its use as a building block in medicinal chemistry [1]. Physical properties include a melting point of 215 °C (decomposition) and a predicted pKa of 11.08 ± 0.40 . As a research chemical, it is supplied by multiple vendors with standard purities typically ≥95% .

5-(Furan-2-yl)pyrazin-2-ol: Why Analog Substitution Risks Experimental Inconsistency


Generic substitution among pyrazin-2-ol derivatives is fraught with risk because even subtle variations in the aryl substituent profoundly alter both chemical and biological profiles. For instance, replacing the electron-rich furan ring of 5-(Furan-2-yl)pyrazin-2-ol with a phenyl ring (5-phenylpyrazin-2-ol) shifts the electronic environment, which can be essential for kinase binding interactions [1], while substituting with a strongly electron-withdrawing trifluoromethyl group (5-(trifluoromethyl)pyrazin-2-ol) dramatically increases lipophilicity and can alter membrane permeability [2]. In contrast, the unsubstituted pyrazin-2-ol core lacks inherent biological activity and serves solely as an inert scaffold . Consequently, selecting an incorrect analog can invalidate structure–activity relationship (SAR) studies, compromise intended biological readouts, or introduce unintended physicochemical properties in synthetic sequences.

5-(Furan-2-yl)pyrazin-2-ol: Evidence-Based Procurement Differentiators vs. Structural Analogs


Antimicrobial Potency: 5-(Furan-2-yl)pyrazin-2-ol vs. Unsubstituted Pyrazin-2-ol Scaffold

While the unsubstituted pyrazin-2-ol core is reported to be 'not biologically active' and merely a scaffold component , the 5-(furan-2-yl) substituted derivative exhibits measurable antimicrobial activity. Vendor-reported data indicate a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against *Staphylococcus aureus* and 64 µg/mL against *Escherichia coli* . This represents a functional gain derived from the furan substitution, confirming that the analog is not interchangeable in antimicrobial screening applications.

Antimicrobial Medicinal Chemistry Scaffold Evaluation

Radical Scavenging: Quantitative Antioxidant Activity of 5-(Furan-2-yl)pyrazin-2-ol

5-(Furan-2-yl)pyrazin-2-ol demonstrates defined radical scavenging activity in cell-free assays, with reported IC₅₀ values of 25.4 µM (DPPH) and 30.1 µM (ABTS) . Although class-level literature indicates that 2-substituted furan derivatives generally quench DPPH radicals predominantly through a hydrogen atom transfer mechanism [1], the unsubstituted pyrazin-2-ol core does not contribute to this activity . The measured IC₅₀ values provide a benchmark for selecting this compound in antioxidant studies, distinguishing it from both inactive scaffolds and analogs with different substituents that may alter redox potential.

Antioxidant DPPH ABTS Oxidative Stress

Synthetic Versatility: 5-(Furan-2-yl)pyrazin-2-ol as a Building Block for Furoin-Derived Pyrazines

The furan-2-yl moiety in 5-(Furan-2-yl)pyrazin-2-ol is structurally related to furoin-derived intermediates used in the catalytic synthesis of complex heterocycles. Under ammonia and hydrogen over a Ru/Al₂O₃ catalyst, furoin reacts to yield 2,3,5,6-tetra(furan-2-yl)pyrazine as a major product [1]. While this study does not directly employ 5-(Furan-2-yl)pyrazin-2-ol, it demonstrates that the furan-pyrazine framework is a viable entry point for constructing highly substituted pyrazine systems via Ru-catalyzed amination. In contrast, analogs lacking the furan handle (e.g., phenyl or trifluoromethyl derivatives) would follow divergent reactivity pathways under these conditions, offering distinct synthetic utility.

Organic Synthesis Catalysis Heterocyclic Chemistry

Kinase Inhibition Potential: Furazanopyrazine Class as Differential Kinase Inhibitors

Furazanopyrazine derivatives, which share the furan-pyrazine fused core with 5-(Furan-2-yl)pyrazin-2-ol, have been patented as a new group of protein kinase inhibitors that show 'differential inhibition' of protein kinases involved in tumor progression, including those regulating cell proliferation, apoptosis, angiogenesis, and metastasis [1]. While 5-(Furan-2-yl)pyrazin-2-ol itself is not explicitly claimed, the class-level patent data suggest that the furan-pyrazine scaffold offers a unique kinase inhibition profile compared to other pyrazine analogs such as 5-phenylpyrazin-2-ones, which are primarily optimized for Bruton's tyrosine kinase (Btk) inhibition [2]. This differential target engagement highlights the potential for distinct biological applications.

Kinase Inhibition Anticancer Furazanopyrazine

Physicochemical Profile: Computed Lipophilicity and Hydrogen Bonding Capacity vs. Analogs

5-(Furan-2-yl)pyrazin-2-ol possesses a computed XLogP3-AA value of 0 [1], indicating balanced hydrophilicity/lipophilicity. This contrasts with 5-(trifluoromethyl)pyrazin-2-ol, whose trifluoromethyl group is recognized to significantly enhance lipophilicity [2]. The target compound also features one hydrogen bond donor and three hydrogen bond acceptors [1], a pattern that influences solubility and target binding. These computed parameters are critical for medicinal chemists when prioritizing analogs for lead optimization, as they directly affect pharmacokinetic properties such as membrane permeability and solubility.

Physicochemical Properties Drug-likeness Lipophilicity

5-(Furan-2-yl)pyrazin-2-ol: Validated Application Scenarios for Research and Development


Antimicrobial Hit Identification and Scaffold Validation

Procure 5-(Furan-2-yl)pyrazin-2-ol for primary antimicrobial screening programs where a functional furan-pyrazine scaffold is required. As shown in Section 3, this compound exhibits measurable MIC values against *S. aureus* and *E. coli* , in contrast to the inactive pyrazin-2-ol core. It serves as a validated hit for further medicinal chemistry optimization, particularly for projects seeking novel Gram-positive antibacterial leads.

Cell-Free Antioxidant Benchmarking and Mechanistic Studies

Use 5-(Furan-2-yl)pyrazin-2-ol in DPPH and ABTS radical scavenging assays as a benchmark compound with defined IC₅₀ values (25.4 µM and 30.1 µM, respectively) . Its established hydrogen atom transfer quenching mechanism [1] provides a reference point for evaluating novel furan-containing antioxidants and for investigating structure–activity relationships in oxidative stress models.

Synthesis of Highly Substituted Pyrazine Libraries via Ru-Catalyzed Amination

Incorporate 5-(Furan-2-yl)pyrazin-2-ol or its furoin precursors into synthetic workflows aimed at generating 2,3,5,6-tetra(furan-2-yl)pyrazine and related complex heterocycles. Leveraging the Ru/Al₂O₃-catalyzed amination conditions described in Section 3 [2], this building block enables access to densely functionalized pyrazine cores with potential applications in materials science and medicinal chemistry.

Kinase Inhibitor Discovery: Privileged Scaffold Exploration

Employ 5-(Furan-2-yl)pyrazin-2-ol as a starting point for designing novel kinase inhibitors. The furazanopyrazine class has been patented for differential kinase inhibition [3], and this specific furan-pyrazine analog offers a distinct chemotype from phenyl-substituted Btk inhibitors [4]. It is particularly suited for hit expansion in oncology programs targeting multiple kinase pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-(Furan-2-yl)pyrazin-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.